molecular formula C13H26O B3048196 6,10-Dimethylundecan-2-one CAS No. 1604-34-8

6,10-Dimethylundecan-2-one

Cat. No. B3048196
CAS RN: 1604-34-8
M. Wt: 198.34 g/mol
InChI Key: RBGLEUBCAJNCTR-UHFFFAOYSA-N
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Description

6,10-Dimethylundecan-2-one, also known as 2-Undecanone, 6,10-dimethyl-, is a chemical compound with the molecular formula C13H26O . It is also known by other names such as Hexahydropseudoionone, Pseudoionone, hexahydro-, Tetrahydrogeranylacetone .


Molecular Structure Analysis

The molecular structure of 6,10-Dimethylundecan-2-one consists of 13 carbon atoms, 26 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C13H26O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h11-12H,5-10H2,1-4H3 .


Physical And Chemical Properties Analysis

6,10-Dimethylundecan-2-one has a molecular weight of 198.3449 . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

1. Inhibition Properties in Material Science

One significant application of compounds like 6,10-Dimethylundecan-2-one is in material science. A study by Chafiq et al. (2020) explored the inhibition properties of certain spirocyclopropane derivatives, which are structurally similar, for mild steel protection in acidic solutions. Such research underscores the relevance of these compounds in corrosion inhibition, highlighting their potential in protective material coatings (Chafiq et al., 2020).

2. Synthetic Intermediate in Organic Chemistry

Compounds structurally related to 6,10-Dimethylundecan-2-one serve as intermediates in various synthetic processes in organic chemistry. For instance, Pozharskii et al. (2016) investigated derivatives of benzo[h]quinoline and benzo[h]quinazoline, similar in structure, for their basicity and fluorescent properties, demonstrating their use as intermediates in the synthesis of complex organic molecules (Pozharskii et al., 2016).

3. Catalytic Applications

Another application lies in catalysis. Güleç et al. (2018) discussed the catalytic performance of certain zeolite catalysts in the methylation of 2-methylnaphthalene, utilizing compounds related to 6,10-Dimethylundecan-2-one. Such research highlights the role of these compounds in facilitating important chemical reactions in industrial processes (Güleç et al., 2018).

4. Pharmaceutical Research

In the pharmaceutical sector, compounds like 6,10-Dimethylundecan-2-one could have potential applications. Research by Shakeel et al. (2019) on the solubility and thermodynamic properties of certain pharmaceutical agents, which could structurally resemble 6,10-Dimethylundecan-2-one, suggests potential uses in drug formulation and delivery systems (Shakeel et al., 2019).

5. Computational Chemistry and Molecular Docking

Fatima et al. (2021) explored the properties of 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative similar to 6,10-Dimethylundecan-2-one, through computational and molecular docking studies. This research indicates the use of such compounds in computational chemistry for understanding molecular interactions, which is crucial in drug design and discovery (Fatima et al., 2021).

Safety and Hazards

6,10-Dimethylundecan-2-one may cause irritation . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

6,10-dimethylundecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H26O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGLEUBCAJNCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)CCCC(C)CCCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80862709
Record name 6,10-Dimethylundecan-2-one
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Molecular Weight

198.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Physical Description

Viscous liquid; [Sigma-Aldrich MSDS]
Record name 2-Undecanone, 6,10-dimethyl-
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Product Name

6,10-Dimethylundecan-2-one

CAS RN

1604-34-8, 60148-93-8
Record name 6,10-Dimethyl-2-undecanone
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Record name Hexahydropseudoionone
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Record name 2-Undecanone, 6,10-dimethyl-
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Record name 6,10-Dimethylundecan-2-one
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Record name 6,10-dimethylundecan-2-one
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Record name HEXAHYDROPSEUDOIONONE
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Synthesis routes and methods I

Procedure details

Using the apparatus and procedure described in Example 1 but employing a 0.5% (wt./wt.) Pd on Al2O3 catalyst (DEGUSSA, E257H/D) 6,10-dimethyl-undeca -4,5,9-triene-2-one (DUTO) was hydrogenated to produce hexahydropseudoionone. The process parameters were as stated below:
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Synthesis routes and methods II

Procedure details

In analogy to the procedure and apparatus described in Example 1 but employing a 0.5% (wt./wt.) Pd on Al2O3 catalyst (DEGUSSA, E257H/D) geranylacetone was hydrogenated to produce hexahydropseudoionone. The process parameters were as stated below:
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Synthesis routes and methods III

Procedure details

The hydrogenation of pseudoionone was carried out in a 243-ml fix-bed reactor with heating/cooling jacket with thermoelements placed in the centre of the reactor and on the reactor wall. Pressure-control valves were provided at the entrance end the exit site of the reactor. The reactor was charged with 162 ml (73 g) of catalyst (0.5% (wt./wt.) Pd on SiO2) and 81 ml of carrier material with 1 part by volume catalyst and 2 parts by volume of carrier in the bottom third of the reactor (entrance site), 2 parts by volume of catalyst and 1 part by volume of carrier in the middle third of the reactor, and catalyst alone at the top third of the reactor (exit site). The reactor was first flushed with nitrogen. The temperature at the entrance site of the reactor was adjusted to 80° C. and substrate, pseudoionone at a rate of 0.6 kg per hour, and hydrogen at a rate of 900 NL (norm liter) per hour were fed from separate storage tanks via a static mixer to the entrance site of the reactor. The hydrogenation was carried out in an up-flow mode. The mass flow was 8.3 kg of feed per hour per kg of catalyst and the pressure was set to 150 bar. The gradient of the maximum temperature in the reactor was 210° C.→170° C. and the temperature at the reactor outlet was adjusted to 80° C. The reaction product was released over a pressure valve into a separator where excess hydrogen was separated from the liquid hydrogenation product, hexahydropseudoionone. The reaction was allowed to proceed for 250 h, with yields of hexahydropseudoionone varying from 94 to 96% over that period (as determined by GC).
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162 mL
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Synthesis routes and methods IV

Procedure details

4-Isopropenyl-3,7-dimethyl-6-octen-1-yn-3-ol (0.960 g; 5.10-3 mole) is kept at a temperature in the region of 40° C. and protected from light, in the presence of silver trifluoromethanesulphonate (1.285 g; 5.10-3 mole) in a mixture (50 cc) of tetrahydrofuran and water (3:1 by volume). After the reaction mixture has reacted for 20 hours and has been treated under the conditions of Example 1, the raw product obtained is hydrogenated in the presence of palladium on charcoal (5% in hexane). After chromatography on a silica column under reduced pressure with elution with a mixture of ether and petroleum-ether (3:7 by volume), 6,10-dimethylundecan-2-one (0.792 g) is obtained, having the following characteristics:
Name
4-Isopropenyl-3,7-dimethyl-6-octen-1-yn-3-ol
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
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1.285 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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